Ginsenoside RG1

Catalog No.
S528897
CAS No.
22427-39-0
M.F
C42H72O14
M. Wt
801.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ginsenoside RG1

CAS Number

22427-39-0

Product Name

Ginsenoside RG1

IUPAC Name

2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C42H72O14

Molecular Weight

801.0 g/mol

InChI

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,56-37-34(52)32(50)30(48)25(19-44)55-37)21-11-15-40(6)28(21)22(45)16-26-39(5)14-12-27(46)38(3,4)35(39)23(17-41(26,40)7)53-36-33(51)31(49)29(47)24(18-43)54-36/h10,21-37,43-52H,9,11-19H2,1-8H3

InChI Key

YURJSTAIMNSZAE-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

Solubility

Soluble in DMSO

Synonyms

ginsenoside Rg1, ginsenoside-Rg(1), panaxoside Rg1, sanchinoside C(1), sanchinoside C1

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)OC6C(C(C(C(O6)CO)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C

Description

The exact mass of the compound Ginsenoside RG1 is 800.4922 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303791. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Ginsenosides - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy-4,4-dimethylsteroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neurological Diseases

Cancer Treatment

Healthy Aging and Stress Responses

Cardiovascular Diseases

Diabetes Treatment

Immune System Enhancement

Ginsenoside Rg1 is a bioactive compound belonging to the class of ginsenosides, which are steroid glycosides and triterpene saponins found primarily in the roots of Panax ginseng. Its chemical formula is C42H72O14C_{42}H_{72}O_{14}, and it is characterized by a tetracyclic triterpenoid structure. Ginsenoside Rg1 is notable for its diverse pharmacological properties, including neuroprotective, anti-aging, cardioprotective, hypoglycemic, hepatoprotective, and gastroprotective effects . It is particularly recognized for enhancing cognitive function and memory, making it a subject of interest in nootropic research .

The mechanism of action of Ginsenoside Rg1 is still under investigation, but research suggests it may exert its effects through various pathways, including:

  • Antioxidant activity: Ginsenoside Rg1 may act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
  • Modulation of neurotransmitters: It may influence the levels and activity of neurotransmitters like acetylcholine and dopamine, potentially impacting cognitive function and memory.
  • Regulation of gene expression: Ginsenoside Rg1 might interact with specific genes and signaling pathways, affecting various cellular processes.
To create Ginsenoside Rg1 from simpler precursors. This may include glycosylation reactions where glucose units are added to a triterpenoid backbone.
  • Biotransformation: Utilizing microorganisms or enzymes to convert other ginsenosides into Ginsenoside Rg1 through biocatalysis is also a viable method .
  • Ginsenoside Rg1 exhibits a wide range of biological activities:

    • Neuroprotective Effects: It enhances learning and memory by modulating dopamine release and vesicular storage during neurotransmission .
    • Cardioprotective Properties: Ginsenoside Rg1 has been shown to improve heart function and reduce oxidative stress .
    • Anti-inflammatory Effects: It can inhibit inflammatory responses, contributing to its hepatoprotective effects .
    • Metabolic Regulation: Ginsenoside Rg1 has hypoglycemic effects, making it beneficial for managing blood sugar levels .

    These activities are attributed to its ability to interact with various cellular pathways and receptors, including estrogen-like activity that influences synaptic plasticity .

    The synthesis of Ginsenoside Rg1 can be achieved through several methods:

    • Extraction from Natural Sources: The primary method involves extracting Ginsenoside Rg1 from the roots of Panax ginseng using solvents like ethanol or methanol. This method captures the compound along with other ginsenosides.
    • Chemical Synthesis: Synthetic approaches involve the use of

    Research on the interactions of Ginsenoside Rg1 reveals its complex pharmacokinetics. It has been shown to interact with various biological systems:

    • Neurotransmitter Systems: Ginsenoside Rg1 modulates dopamine storage and release, influencing cognitive functions .
    • Immune Response: Studies indicate that it can enhance immune responses when combined with adjuvants like aluminum hydroxide .
    • Drug Interactions: As a bioactive compound, it may influence the pharmacodynamics of other drugs due to its effects on metabolic pathways .

    Ginsenoside Rg1 shares structural similarities with several other ginsenosides but exhibits unique biological activities. Here are some similar compounds:

    CompoundStructure TypeUnique Properties
    Ginsenoside ReTetracyclic triterpenoidKnown for its anti-inflammatory effects
    Ginsenoside RdTetracyclic triterpenoidExhibits stronger hypoglycemic effects
    Ginsenoside Rb1Tetracyclic triterpenoidKnown for its immunomodulatory effects

    Ginsenoside Rg1 stands out due to its specific enhancement of cognitive function and memory improvement compared to these similar compounds. Its ability to modulate neurotransmitter release further differentiates it from others within the ginsenoside family .

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Solid

    XLogP3

    2.7

    Hydrogen Bond Acceptor Count

    14

    Hydrogen Bond Donor Count

    10

    Exact Mass

    800.49220697 g/mol

    Monoisotopic Mass

    800.49220697 g/mol

    Heavy Atom Count

    56

    Appearance

    Solid powder

    Melting Point

    194 - 196.5 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    UNII

    PJ788634QY

    GHS Hazard Statements

    Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
    Of the 1 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    MeSH Pharmacological Classification

    Central Nervous System Agents

    Pictograms

    Irritant

    Irritant

    Other CAS

    22427-39-0

    Metabolism Metabolites

    M1 (20- O -β- D -glucopyranosyl-20( S )- protopanaxadiol ) is a ppd-type monoglucoside ginsenoside metabolized by intestinal bacteria in humans

    Dates

    Modify: 2023-08-15
    1: Miao HH, Zhen Y, Ding GN, Hong FX, Xie ZC, Tian M. Ginsenoside Rg1 Attenuates Isoflurane-induced Caspase-3 Activation via Inhibiting Mitochondrial Dysfunction. Biomed Environ Sci. 2015 Feb;28(2):116-26. doi: 10.3967/bes2015.014. PubMed PMID: 25716562.
    2: Zhu G, Wang Y, Li J, Wang J. Chronic treatment with ginsenoside Rg1 promotes memory and hippocampal long-term potentiation in middle-aged mice. Neuroscience. 2015 Apr 30;292:81-9. doi: 10.1016/j.neuroscience.2015.02.031. Epub 2015 Feb 25. PubMed PMID: 25724866.
    3: Wang X, Wang C, Pu F, Lin P, Qian T. Metabolite profiling of ginsenoside Rg1 after oral administration in rat. Biomed Chromatogr. 2014 Oct;28(10):1320-4. doi: 10.1002/bmc.3164. Epub 2014 Feb 26. PubMed PMID: 24616108.
    4: Yu HT, Zhen J, Pang B, Gu JN, Wu SS. Ginsenoside Rg1 ameliorates oxidative stress and myocardial apoptosis in streptozotocin-induced diabetic rats. J Zhejiang Univ Sci B. 2015 May;16(5):344-54. doi: 10.1631/jzus.B1400204. PubMed PMID: 25990051; PubMed Central PMCID: PMC4432986.
    5: Yu M, Yu X, Guo D, Yu B, Li L, Liao Q, Xing R. Ginsenoside Rg1 attenuates invasion and migration by inhibiting transforming growth factor-β1-induced epithelial to mesenchymal transition in HepG2 cells. Mol Med Rep. 2015 Apr;11(4):3167-73. doi: 10.3892/mmr.2014.3098. Epub 2014 Dec 16. PubMed PMID: 25515352.
    6: Lee SY, Jeong JJ, Eun SH, Kim DH. Anti-inflammatory effects of ginsenoside Rg1 and its metabolites ginsenoside Rh1 and 20(S)-protopanaxatriol in mice with TNBS-induced colitis. Eur J Pharmacol. 2015 Sep 5;762:333-43. doi: 10.1016/j.ejphar.2015.06.011. Epub 2015 Jun 6. PubMed PMID: 26054809.
    7: Zhu J, Mu X, Zeng J, Xu C, Liu J, Zhang M, Li C, Chen J, Li T, Wang Y. Ginsenoside Rg1 prevents cognitive impairment and hippocampus senescence in a rat model of D-galactose-induced aging. PLoS One. 2014 Jun 30;9(6):e101291. doi: 10.1371/journal.pone.0101291. eCollection 2014. PubMed PMID: 24979747; PubMed Central PMCID: PMC4076296.
    8: Kwok HH, Chan LS, Poon PY, Yue PY, Wong RN. Ginsenoside-Rg1 induces angiogenesis by the inverse regulation of MET tyrosine kinase receptor expression through miR-23a. Toxicol Appl Pharmacol. 2015 Sep 15;287(3):276-83. doi: 10.1016/j.taap.2015.06.014. Epub 2015 Jun 23. PubMed PMID: 26115870.
    9: Jiang GZ, Li JC. Protective effects of ginsenoside Rg1 against colistin sulfate-induced neurotoxicity in PC12 cells. Cell Mol Neurobiol. 2014 Mar;34(2):167-72. doi: 10.1007/s10571-013-9998-4. Epub 2013 Oct 30. PubMed PMID: 24170279.
    10: Li CP, Zhang MS, Liu J, Geng S, Li J, Zhu JH, Zhang YY, Jia YY, Wang L, Wang SH, Wang YP. [Research of anti-aging mechanism of ginsenoside Rg1 on brain]. Zhongguo Zhong Yao Za Zhi. 2014 Nov;39(22):4442-7. Chinese. PubMed PMID: 25850282.
    11: Liu Z, Qi Y, Cheng Z, Zhu X, Fan C, Yu SY. The effects of ginsenoside Rg1 on chronic stress induced depression-like behaviors, BDNF expression and the phosphorylation of PKA and CREB in rats. Neuroscience. 2016 May 13;322:358-69. doi: 10.1016/j.neuroscience.2016.02.050. Epub 2016 Feb 27. PubMed PMID: 26926964.
    12: Zhou Q, Jiang L, Xu C, Luo D, Zeng C, Liu P, Yue M, Liu Y, Hu X, Hu H. Ginsenoside Rg1 inhibits platelet activation and arterial thrombosis. Thromb Res. 2014 Jan;133(1):57-65. doi: 10.1016/j.thromres.2013.10.032. Epub 2013 Oct 25. PubMed PMID: 24196231.
    13: He Q, Sun J, Wang Q, Wang W, He B. Neuroprotective effects of ginsenoside Rg1 against oxygen-glucose deprivation in cultured hippocampal neurons. J Chin Med Assoc. 2014 Mar;77(3):142-9. doi: 10.1016/j.jcma.2014.01.001. Epub 2014 Feb 16. PubMed PMID: 24548377.
    14: Li YB, Wang Y, Tang JP, Chen D, Wang SL. Neuroprotective effects of ginsenoside Rg1-induced neural stem cell transplantation on hypoxic-ischemic encephalopathy. Neural Regen Res. 2015 May;10(5):753-9. doi: 10.4103/1673-5374.156971. PubMed PMID: 26109949; PubMed Central PMCID: PMC4468766.
    15: Wang P, Wei X, Zhang F, Yang K, Qu C, Luo H, He L. Ginsenoside Rg1 of Panax ginseng stimulates the proliferation, odontogenic/osteogenic differentiation and gene expression profiles of human dental pulp stem cells. Phytomedicine. 2014 Jan 15;21(2):177-83. doi: 10.1016/j.phymed.2013.08.021. Epub 2013 Sep 25. PubMed PMID: 24075212.
    16: Bao S, Zou Y, Wang B, Li Y, Zhu J, Luo Y, Li J. Ginsenoside Rg1 improves lipopolysaccharide-induced acute lung injury by inhibiting inflammatory responses and modulating infiltration of M2 macrophages. Int Immunopharmacol. 2015 Sep;28(1):429-34. doi: 10.1016/j.intimp.2015.06.022. Epub 2015 Jun 27. PubMed PMID: 26122136.
    17: Zhao BS, Liu Y, Gao XY, Zhai HQ, Guo JY, Wang XY. Effects of ginsenoside Rg1 on the expression of toll-like receptor 3, 4 and their signalling transduction factors in the NG108-15 murine neuroglial cell line. Molecules. 2014 Oct 22;19(10):16925-36. doi: 10.3390/molecules191016925. PubMed PMID: 25340298.
    18: Xie CL, Wang WW, Xue XD, Zhang SF, Gan J, Liu ZG. A systematic review and meta-analysis of Ginsenoside-Rg1 (G-Rg1) in experimental ischemic stroke. Sci Rep. 2015 Jan 20;5:7790. doi: 10.1038/srep07790. PubMed PMID: 25600516; PubMed Central PMCID: PMC5379000.
    19: Li D, Wang J, Hou J, Fu J, Chang D, Bensoussan A, Liu J. Ginsenoside Rg1 protects starving H9c2 cells by dissociation of Bcl-2-Beclin1 complex. BMC Complement Altern Med. 2016 May 26;16:146. doi: 10.1186/s12906-016-1112-2. PubMed PMID: 27228978; PubMed Central PMCID: PMC4881172.
    20: Zhou Y, Li HQ, Lu L, Fu DL, Liu AJ, Li JH, Zheng GQ. Ginsenoside Rg1 provides neuroprotection against blood brain barrier disruption and neurological injury in a rat model of cerebral ischemia/reperfusion through downregulation of aquaporin 4 expression. Phytomedicine. 2014 Jun 15;21(7):998-1003. doi: 10.1016/j.phymed.2013.12.005. Epub 2014 Jan 22. PubMed PMID: 24462216.

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